(S)-Pyrrolidine-3-carboxylic acid
Overview
Description
“(S)-Pyrrolidine-3-carboxylic acid”, also known as “(S)-β-Proline”, is a naturally occurring amino acid . It has the empirical formula C5H9NO2 and a molecular weight of 115.13 .
Synthesis Analysis
The synthesis of “(S)-Pyrrolidine-3-carboxylic acid” derivatives has been achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of “(S)-Pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
“(S)-Pyrrolidine-3-carboxylic acid” is a solid substance . It has an optical activity of [α]/D 20.0±2.0°, c = 2 in H2O . The physical and chemical properties of “(3S)-Pyrrolidine-3-carboxylic acid” include a melting point of 218-222°C, a boiling point of 372.4°C, and a solubility in water of 18.4 g/L at 25°C .Scientific Research Applications
C-H Functionalization and Synthesis of Pyrrolines
(S)-Pyrrolidine-3-carboxylic acid plays a critical role in the C-H functionalization of cyclic amines, facilitating redox-annulations with α,β-unsaturated carbonyl compounds. This process leads to the generation of ring-fused pyrrolines, which can be further oxidized or reduced to form pyrroles and pyrrolidines, respectively (Kang et al., 2015).
Asymmetric A(3) Reactions
In another study, pyrrolidine and related amines were used in asymmetric A(3) reactions in the presence of a copper iodide and a carboxylic acid-thiourea cocatalyst. This method produces propargylamines with high enantioselectivity, showcasing the compound's utility in synthesizing chiral molecules (Zhao & Seidel, 2015).
Enzymatic Conversion and Biochemical Production
The enzymatic conversion of precursors to pyridine-3-carboxylic acid, which shares a similar structural motif with (S)-Pyrrolidine-3-carboxylic acid, demonstrates the compound's potential in biochemical applications and industrial production processes. The study on pyridine-3-carboxylic acid extraction emphasizes the importance of such compounds in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
Influenza Neuraminidase Inhibitors
The compound has been integral in the design and synthesis of influenza neuraminidase inhibitors. Research has led to the discovery of potent inhibitors, contributing significantly to antiviral drug development (Wang et al., 2001).
Electrochemical Sensors
(S)-Pyrrolidine-3-carboxylic acid derivatives have been employed in developing disposable and low-cost electrochemical sensors for dopamine detection, showcasing the compound's application in creating sensitive and selective biosensors (Özcan et al., 2017).
Synthesis of Spin Labels and Probes
The synthesis of spin labels and probes from the pyrrolidine series for magnetic resonance spectroscopy and imaging in biomedical research highlights the compound's utility in producing stable, reduction-resistant molecular probes (Dobrynin et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEIBKXSIXOLOL-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363568 | |
Record name | (S)-Pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Pyrrolidine-3-carboxylic acid | |
CAS RN |
72580-53-1 | |
Record name | (S)-Pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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